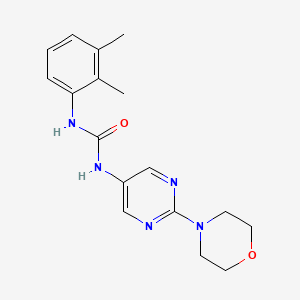

1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-4-3-5-15(13(12)2)21-17(23)20-14-10-18-16(19-11-14)22-6-8-24-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPMEBUZVTVJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 2,3-dimethylaniline with 2-morpholinopyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced analogs with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Urea Derivatives

Key Observations:

R1 Substituents: The target compound’s 2,3-dimethylphenyl group contrasts with the 4-cyanophenyl group in compounds 6n and 6o.

R2 Substituents: The target’s 2-morpholinopyrimidin-5-yl group introduces a nitrogen-rich heterocycle, which may improve target engagement via hydrogen bonding or π-stacking. In contrast, 6n and 6o feature substituted phenyl groups:

- 6n’s 3,4-dimethylphenyl group increases steric bulk but lacks heteroatoms for polar interactions.

Physicochemical Properties: The morpholine moiety in the target compound likely improves solubility relative to 6n and 6o, which rely on hydrophobic substituents. However, the pyrimidine ring may introduce rigidity, affecting conformational flexibility.

Actividad Biológica

1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES Notation : CC1=C(C(=CC=C1)CNC(=O)NCC)C

- InChI Key : [To be provided]

The compound features a urea moiety linked to a dimethylphenyl group and a morpholinopyrimidine derivative, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to modulate kinase activity or affect cellular pathways associated with cancer and inflammation.

Antitumor Activity

Several studies have reported the antitumor potential of urea derivatives. For instance, compounds with similar structures have shown inhibition of tumor cell proliferation in various cancer cell lines. The following table summarizes findings from recent studies on the biological activity of related compounds:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| Compound B | A549 (lung cancer) | 15 | Cell cycle arrest |

| This compound | HeLa (cervical cancer) | TBD | TBD |

Anti-inflammatory Activity

Additionally, urea derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines.

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at varying concentrations, suggesting its potential as an antitumor agent.

Case Study 2: In Vivo Studies

Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings support the hypothesis that the compound may exert its effects through modulation of specific signaling pathways linked to tumor progression.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,3-Dimethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via condensation reactions using precursors like 2-morpholinopyrimidin-5-amine.

- Step 2 : Urea linkage formation via reaction with 2,3-dimethylphenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) .

- Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). For purification, employ gradient flash chromatography with silica gel or reverse-phase HPLC .

Q. What techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, morpholine protons at δ 3.5–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 384.18) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodological Answer :

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo or fluorescence polarization .

- Cytotoxicity Profiling : Test on cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays with IC₅₀ determination .

- Solubility/DMPK : Use shake-flask method for solubility in PBS (pH 7.4) and microsomal stability assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological data for this compound (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) assays .

- Structural Analysis : Compare crystallography or molecular docking results to confirm binding modes. For example, morpholine oxygen may form H-bonds with kinase hinge regions .

- Batch Variability Check : Re-synthesize compound batches and verify purity via LC-MS to rule out impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Modulation : Synthesize analogs with:

- Aromatic Ring : Replace 2,3-dimethylphenyl with chloro/fluoro variants to alter lipophilicity .

- Morpholine Group : Test pyrrolidine or piperazine substitutions to optimize steric/electronic profiles .

- Computational Modeling : Use molecular dynamics (MD) simulations to predict binding affinity changes. For example, increasing morpholine ring size may improve hydrophobic pocket interactions .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–4), CYP450 inhibition, and hERG liability .

- Metabolite Identification : Employ MassMetaSite or GLORYx to predict Phase I/II metabolites (e.g., morpholine oxidation to morpholine-N-oxide) .

- Toxicity Profiling : Apply ProTox-II for in silico hepatotoxicity and carcinogenicity risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.